

Mefenamic Acid-d3 supplier information and specifications

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Compound of Interest

Compound Name: Mefenamic Acid-d3

Cat. No.: B12310281

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Mefenamic Acid-d3: A Technical Guide for Researchers

This in-depth guide provides crucial technical information for researchers, scientists, and drug development professionals working with **Mefenamic Acid-d3**. The document outlines supplier details, comprehensive specifications, and relevant experimental applications, with a focus on its use as an internal standard in analytical assays.

Overview of Mefenamic Acid-d3

Mefenamic Acid-d3 is the deuterated form of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for mass spectrometry-based quantification of mefenamic acid in various biological matrices.[1][2] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte without significantly altering its chemical properties.

Mefenamic acid itself is an analgesic and anti-inflammatory agent that acts as a competitive inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4]

Supplier Information and Product Specifications

Mefenamic Acid-d3 is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize key product specifications from a selection of these suppliers to facilitate comparison.

Table 1: General Product Specifications

| Specification | Value |
|-------------------|---|
| IUPAC Name | 2-((2,3-dimethylphenyl)amino)benzoic acid-d3 |
| Alternate Names | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mefenacid-d3, Mephenamic Acid-d3[5][6] |
| CAS Number | 1189707-81-0[1][5][7] |
| Molecular Formula | C ₁₅ H ₁₂ D ₃ NO ₂ [5][8] |
| Molecular Weight | Approximately 244.30 g/mol [1][5] |
| Unlabeled CAS | 61-68-7[1] |

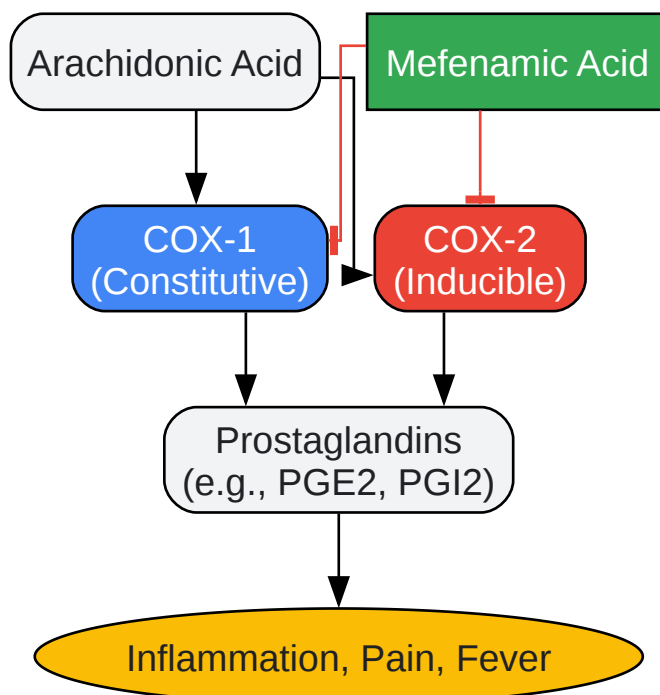
Table 2: Supplier-Specific Specifications

| Supplier | Catalog Number | Purity | Storage Temperature |
|--------------------------|--------------------------|----------------|---------------------|
| Santa Cruz Biotechnology | sc-212398 | ≥98%[5] | Room Temperature |
| Axios Research | AR-M01249 / AR-M04108[8] | Not specified | Not specified |
| MedchemExpress | HY-B0574S | >98% | Room Temperature[1] |
| LGC Standards | TRC-M225002 | >95% (HPLC)[7] | -20°C[7] |
| MyBioSource | MBS6034749 | Not specified | Not specified |

Note: Purity and storage conditions may vary by lot. Always refer to the supplier's Certificate of Analysis for the most accurate and lot-specific data.

Mechanism of Action: COX Inhibition Pathway

Mefenamic acid, the parent compound of **Mefenamic Acid-d3**, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade.



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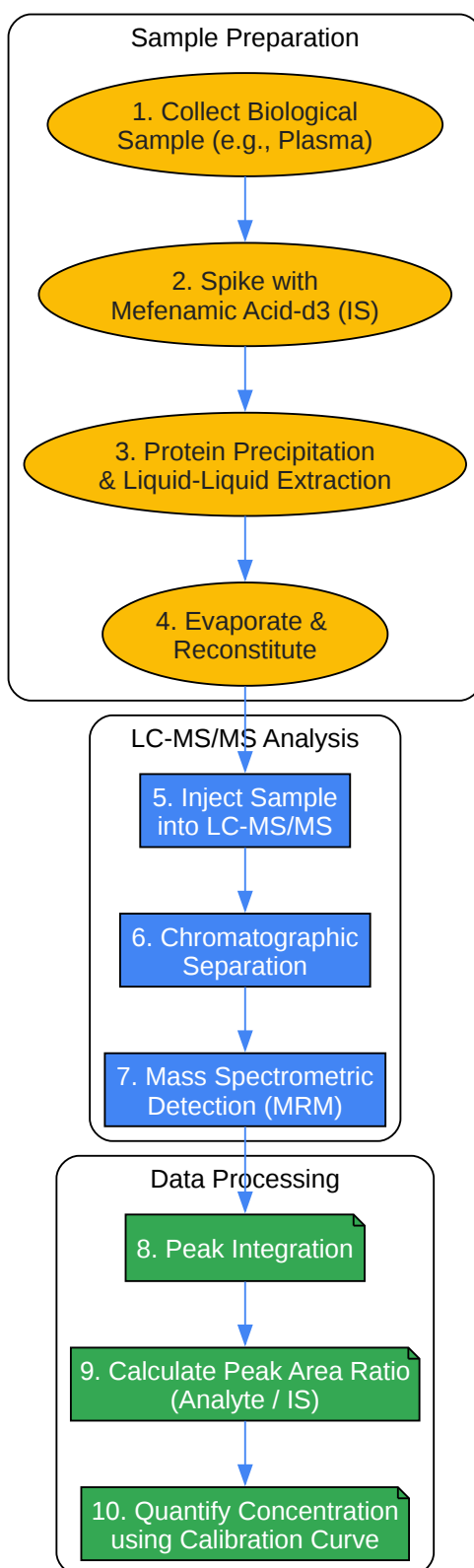
Mechanism of Mefenamic Acid via COX inhibition.

Experimental Protocols and Applications

The primary application of **Mefenamic Acid-d3** is as an internal standard for the quantitative analysis of mefenamic acid in biological samples (e.g., plasma, urine) and pharmaceutical formulations. Below is a generalized workflow for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalytical method.

General Workflow for Bioanalytical Quantification

This workflow outlines the key steps for using **Mefenamic Acid-d3** as an internal standard in a typical pharmacokinetic study.



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Workflow for Mefenamic Acid quantification using **Mefenamic Acid-d3** as an internal standard.

Detailed Methodologies

Objective: To accurately determine the concentration of mefenamic acid in a rat plasma sample.

Materials:

- Mefenamic Acid reference standard
- **Mefenamic Acid-d3** (Internal Standard)
- Rat plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Water (HPLC-grade)

Protocol:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Mefenamic Acid in methanol.
 - Prepare a 1 mg/mL stock solution of **Mefenamic Acid-d3** in methanol.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Serially dilute the Mefenamic Acid stock solution with blank rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):

- To 50 μ L of each plasma sample (calibration standard, QC, or unknown), add 10 μ L of a **Mefenamic Acid-d3** working solution (e.g., 100 ng/mL in methanol).
- Add 150 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
- LC-MS/MS Conditions (Example):
 - LC System: A standard HPLC or UHPLC system.
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - MRM Transitions:
 - Mefenamic Acid: Q1 240.1 -> Q3 196.1
 - **Mefenamic Acid-d3**: Q1 243.1 -> Q3 199.1

- (Note: These transitions are examples and should be optimized on the specific instrument used.)
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (Mefenamic Acid / **Mefenamic Acid-d3**) against the nominal concentration of the calibration standards.
 - Apply a weighted linear regression to the calibration curve.
 - Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Research Applications and Context

While **Mefenamic Acid-d3** is primarily used as an analytical tool, the research on its parent compound provides the context for its application. Studies have investigated the effects of mefenamic acid in various experimental models, highlighting its therapeutic potential beyond pain and inflammation.

- Neuroprotection: Mefenamic acid has shown neuroprotective effects in in vitro and in vivo models of Alzheimer's disease and ischemic stroke.^{[9][10]}
- Osteoarthritis: It is used to control the symptoms of osteoarthritis, although its effects on cartilage and bone protection are still under investigation.^[11]
- Cognitive Function: A clinical trial suggested that mefenamic acid treatment may help maintain or improve cognitive function in certain patient populations.^[12]

For researchers investigating the pharmacokinetics or efficacy of mefenamic acid in these or other therapeutic areas, **Mefenamic Acid-d3** is an indispensable tool for generating accurate and reproducible quantitative data.

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